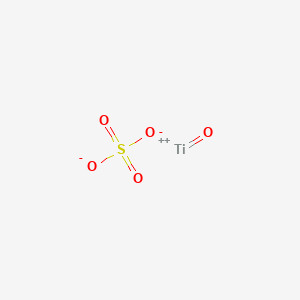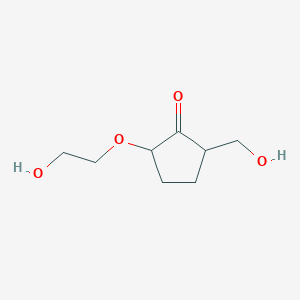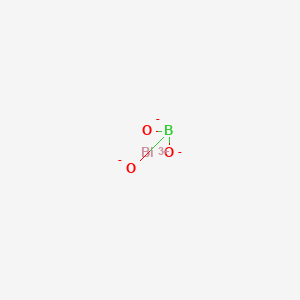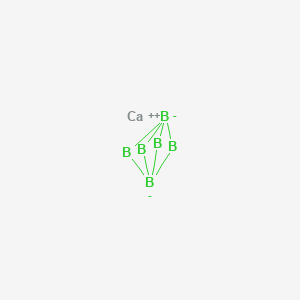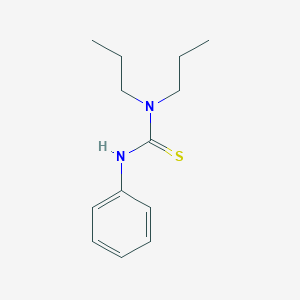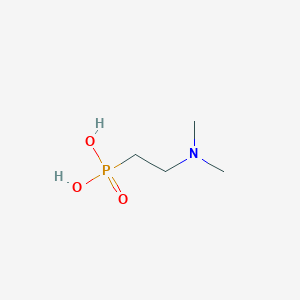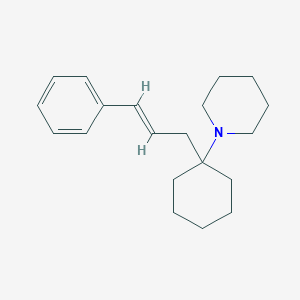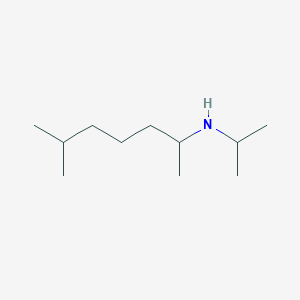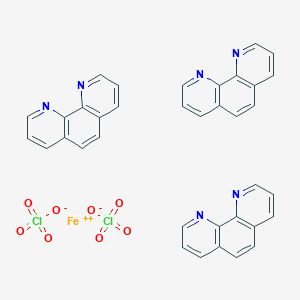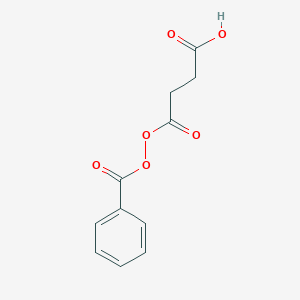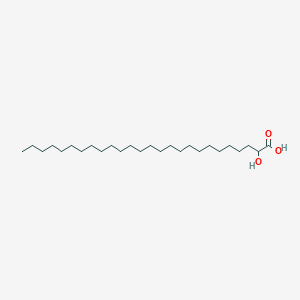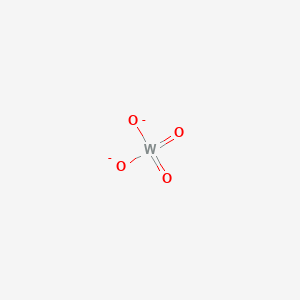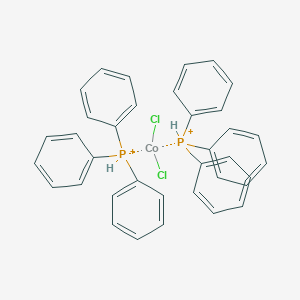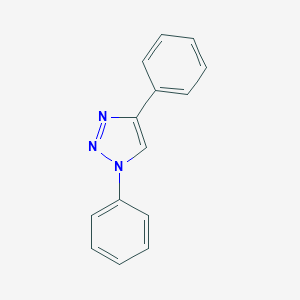
Ytterbium telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium telluride is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a binary compound consisting of ytterbium and tellurium, with the chemical formula YbTe. Ytterbium telluride belongs to the class of thermoelectric materials, which are materials that can convert heat into electricity and vice versa. In
Wissenschaftliche Forschungsanwendungen
Ytterbium telluride has been studied for its potential applications in various fields, including thermoelectricity, magneto-optics, and spintronics. In thermoelectricity, ytterbium telluride has been found to have a high thermoelectric figure of merit, which makes it a promising material for use in thermoelectric generators and cooling devices. In magneto-optics, ytterbium telluride has been shown to exhibit a strong magneto-optical response, which makes it useful in the development of magneto-optical devices. In spintronics, ytterbium telluride has been studied for its potential use in spintronic devices due to its unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of ytterbium telluride is not fully understood, but it is believed to be related to its electronic and magnetic properties. Ytterbium telluride is a semiconductor material with a narrow bandgap, which means that it has a small energy difference between its valence and conduction bands. This property makes ytterbium telluride a good candidate for use in thermoelectric devices. Additionally, ytterbium telluride has been found to exhibit magnetic ordering at low temperatures, which makes it useful in magneto-optical and spintronic devices.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of ytterbium telluride. However, some studies have suggested that exposure to ytterbium telluride may have toxic effects on living organisms. Therefore, caution should be taken when handling ytterbium telluride in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Ytterbium telluride has several advantages for use in laboratory experiments, including its high thermoelectric figure of merit, strong magneto-optical response, and unique electronic and magnetic properties. However, there are also some limitations to using ytterbium telluride in laboratory experiments, including its toxicity and difficulty in synthesizing high-quality single crystals.
Zukünftige Richtungen
There are several future directions for research on ytterbium telluride. One direction is to further explore its potential applications in thermoelectricity, magneto-optics, and spintronics. Another direction is to investigate its toxicity and potential environmental impact. Additionally, research can be conducted to develop new synthesis methods for ytterbium telluride and to improve the quality of its single crystals.
Synthesemethoden
The synthesis of ytterbium telluride can be achieved through several methods, including solid-state reaction, chemical vapor transport, and melt growth. Among these methods, solid-state reaction is the most commonly used method. In this method, ytterbium oxide and tellurium powder are mixed in a specific ratio and heated in a vacuum or inert atmosphere at high temperatures. The resulting product is then cooled and ground into a fine powder.
Eigenschaften
CAS-Nummer |
12125-58-5 |
|---|---|
Produktname |
Ytterbium telluride |
Molekularformel |
TeYb |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
tellanylideneytterbium |
InChI |
InChI=1S/Te.Yb |
InChI-Schlüssel |
WNXKQTAPAWGMPP-UHFFFAOYSA-N |
SMILES |
[Te]=[Yb] |
Kanonische SMILES |
[Te]=[Yb] |
Andere CAS-Nummern |
12125-58-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



